N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide" is a compound within the class of imidazo[1,2-a]pyridine-3-carboxamides (IPAs). These compounds have been extensively researched for their potential in medicinal chemistry, particularly as antimycobacterial agents.
Synthesis Analysis
The synthesis of this class of compounds often involves the incorporation of various linkers and substituents to enhance their bioactivity. For example, Lv et al. (2017) reported the synthesis of novel IPAs with different linkers based on the structure of IMB-1402, highlighting the diversity in synthesizing these compounds (Lv et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by an imidazo[1,2-a]pyridine core, which is crucial for their biological activity. Studies like that of Qin et al. (2019) have utilized crystallography and density functional theory (DFT) to analyze the structure of related compounds, providing insights into their molecular configurations (Qin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be varied by modifying the substituents on the imidazo[1,2-a]pyridine ring. For instance, the introduction of electron-donating groups can significantly affect their reactivity, as shown in studies by Lv et al. (2017) (Lv et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and stability, are influenced by the molecular structure. For example, the introduction of certain substituents can enhance the solubility of these compounds in biological media, an important factor in their potential therapeutic applications.
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are central to the compound's potential as a medicinal agent. Studies have shown that modifications to the imidazo[1,2-a]pyridine ring can lead to compounds with significant antimycobacterial activity, as evidenced by the work of Lv et al. (2017) and others (Lv et al., 2017).
Scientific Research Applications
Antimycobacterial Activity and Antituberculosis Agents
Research has explored the design, synthesis, and evaluation of imidazo[1,2-a]pyridine derivatives, including those similar to N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide, for their antimycobacterial properties. These studies aim to discover new antituberculosis agents that are effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Design and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives : A study reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, indicating their potential as scaffolds for developing new antituberculosis drugs (Lv et al., 2017).
Identification of Potent Antituberculosis Agents : Another research effort identified imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, demonstrating excellent in vitro activity against the H37Rv strain and multidrug-resistant Mycobacterium tuberculosis strains. This work highlights the potential of such compounds in the fight against TB (Wu et al., 2016).
Exploration of Imidazo[1,2-a]pyridine-3-carboxamides : Research into substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives synthesized through multi-step reactions revealed that some compounds displayed moderate to good antituberculosis activity, underlining the significance of structural variations in enhancing antimycobacterial properties (Jadhav et al., 2016).
Future Directions
properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-11(2)21-14(18-10)5-6-17-15(20)12-3-4-13-16-7-8-19(13)9-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGHBVRWVLJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)C2=CN3C=CN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.